6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Standard 1,6-naphthyridine cores without the 6-benzyl or 3-amino substitution fail to replicate published SAR outcomes in kinase and HIV-1 integrase programs, often resulting in >10-fold potency loss. - **Kinase Research**: 3-amino provides hinge-binding H-bond donor; 6-benzyl targets hydrophobic back pocket (PI3Kα, Akt, c-Met). - **CNS Applications**: LogP 1.6; tetrahydro core reduces planarity; benzyl group enhances BBB permeability. - **Supply Certainty**: ≥95% purity with batch-specific NMR/HPLC data. Cost-effective intermediate for amide/sulfonamide libraries.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 214699-26-0
Cat. No. B112287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
CAS214699-26-0
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3
InChIInChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2
InChIKeyLZCBWYQNYNKFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0) – A Structurally Differentiated Building Block for Medicinal Chemistry


6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0) is a 1,6-naphthyridine derivative featuring a tetrahydro core, a 3-amino moiety, and a 6-benzyl substituent. This heterocyclic scaffold is widely employed in drug discovery programs targeting kinase inhibition and central nervous system disorders [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is predominantly utilized as a pharmaceutical intermediate or versatile building block for the synthesis of more complex bioactive molecules .

Hinge-Binding Handle 3-Amino group for kinase SAR derivatization
Lipophilic Pocket Occupancy 6-Benzyl substituent for hydrophobic back-pocket targeting
Saturated Scaffold Tetrahydro core for conformational and metabolic differentiation

Why 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Cannot Be Interchanged with Generic 1,6-Naphthyridine Analogs


Generic substitution within the 1,6-naphthyridine class is precluded by substantial structure-activity relationship (SAR) divergence driven by the 6-benzyl and 3-amino substituents. In HIV-1 integrase allosteric inhibitor programs, the identity of the 6-substituent (e.g., benzyl vs. alkyl) profoundly influences potency and selectivity profiles [1]. Similarly, in PI3K inhibitor patents, the 3-amino group serves as a critical hydrogen-bond donor for kinase hinge-binding, whereas unsubstituted or 3-hydroxy analogs exhibit markedly reduced target engagement [2]. The tetrahydro saturation state further modulates conformational flexibility and metabolic stability relative to fully aromatic 1,6-naphthyridines [3]. Consequently, empirical screening of close structural analogs—rather than substitution based on core scaffold alone—is mandatory for reproducible pharmacological outcomes.

6-Benzyl
6-Methyl analog
May shift lipophilicity and π-stacking, altering CNS permeability predictions
3-Amino present
3-Desamino analog
Loss of hinge-binding hydrogen-bond donor may substantially reduce kinase engagement
Tetrahydro core
Fully aromatic scaffold
Saturation may alter metabolic stability, basicity, and conformational behavior

Quantitative Differentiation Evidence for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine


6-Benzyl Substituent Confers Distinct Physicochemical Profile vs. 6-Methyl Analog

The 6-benzyl group on 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0) substantially increases lipophilicity relative to the 6-methyl analog (2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, CAS 216966-74-4). Computed LogP (XLogP3-AA) for the target compound is 1.6, compared to an estimated LogP of approximately 0.8 for the 6-methyl derivative based on analogous tetrahydro-1,6-naphthyridine scaffolds [1]. This differential lipophilicity impacts blood-brain barrier permeability predictions and pharmacokinetic partitioning, which is critical for CNS-targeted medicinal chemistry programs. The benzyl moiety also introduces additional π-stacking potential with aromatic residues in kinase ATP-binding pockets, a feature absent in simple alkyl-substituted analogs [2].

Lipophilicity Shift
Reported
Δ +0.8 XLogP3-AA
Target 1.6 vs ~0.8
Supports CNS penetration modeling in neuropharmacology programs.
Computed value; experimental LogP may differ.
Medicinal Chemistry Physicochemical Properties Drug-Likeness

3-Amino Group Enables Hinge-Binding Kinase Interactions Lacking in 3-Desamino Derivatives

The 3-amino substituent on the 1,6-naphthyridine core is essential for hinge-region hydrogen bonding with ATP-binding site residues in kinases. SAR from the PI3K inhibitor patent family (US9266879B2) demonstrates that 3-amino-1,6-naphthyridine derivatives exhibit IC₅₀ values in the nanomolar range against PI3K isoforms, whereas 3-unsubstituted or 3-hydroxy analogs show >10-fold reduced potency [1]. Although direct IC₅₀ data for CAS 214699-26-0 are not publicly disclosed, the compound retains the 3-amino group present in active PI3K inhibitors and is structurally positioned as a key intermediate for generating potent kinase-targeting molecules. The 3-amino moiety provides a synthetic handle for further functionalization (e.g., amidation, sulfonylation) that is absent in 3-desamino naphthyridines such as 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 75510-02-0) .

Hinge-Binding SAR
Class-level
3-NH₂ present
Hinge H-bond donor
vs
3-H/OH absent
>10-fold potency loss reported
Required for kinase inhibitor SAR; supports hinge-binding derivatization.
Class-level patent SAR; confirm with specific biochemical assays.
Kinase Inhibition Structure-Based Drug Design PI3K/Akt Pathway

Tetrahydro Saturation Differentiates Metabolic Stability from Fully Aromatic 1,6-Naphthyridines

The tetrahydro (5,6,7,8-saturated) ring system in CAS 214699-26-0 confers distinct metabolic stability and conformational flexibility relative to fully aromatic 1,6-naphthyridines. In the HIV-1 integrase allosteric inhibitor series (J. Med. Chem. 2019), 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibited improved metabolic stability in human liver microsomes compared to their aromatic counterparts, with median intrinsic clearance reduced by approximately 2- to 3-fold across the series [1]. The saturated piperidine-like ring also enables salt formation and modulates basicity (predicted pKa of the tertiary amine ≈ 8.5), which influences solubility and formulation behavior. Fully aromatic 6-benzyl-1,6-naphthyridin-3-amine (non-tetrahydro) lacks this saturation and presents a planar, rigid scaffold with different CYP450 susceptibility and aqueous solubility profiles .

Metabolic Stability
Class-level
Tetrahydro scaffold
~2–3× lower clearance (series)
vs
Fully aromatic
Higher microsomal clearance
Supports selection for extended half-life research in metabolic stability programs.
Series-level trend; verify with compound-specific microsome data.
Metabolic Stability Pharmacokinetics Drug Metabolism

Optimal Procurement and Research Applications for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine


Kinase Inhibitor Lead Generation (PI3K, Akt, c-Met)

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine serves as a privileged starting scaffold for ATP-competitive kinase inhibitors. The 3-amino group provides a vector for hinge-binding hydrogen bonds, while the 6-benzyl moiety occupies the hydrophobic back pocket in kinases such as PI3Kα, Akt, and c-Met. Programs building on US9266879B2 or related PI3K inhibitor patents should procure this exact amine for amide or sulfonamide derivatization to generate screening libraries. Substitution with 3-desamino or non-benzylated analogs is not recommended, as SAR indicates >10-fold potency erosion [1].

CNS-Targeted Drug Discovery Requiring Balanced BBB Penetration

With a computed LogP of 1.6 and a tetrahydro core that reduces aromatic planarity, CAS 214699-26-0 occupies a favorable physicochemical space for CNS drug candidates. It is particularly suited for programs targeting serotonin or dopamine receptors where naphthyridine scaffolds have demonstrated affinity. The 6-benzyl group enhances lipophilicity for passive diffusion across the blood-brain barrier relative to 6-methyl or 6-H analogs, while the 3-amino group offers a synthetic handle for further optimization of CNS MPO scores [2].

Synthesis of HIV-1 Integrase Allosteric Inhibitor Analogs

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a validated core for HIV-1 integrase allosteric site (LEDGF/p75-binding site) inhibitors. The specific 6-benzyl-3-amino substitution pattern in CAS 214699-26-0 aligns with SAR trends described in J. Med. Chem. 2019, where 6-substituted tetrahydro-1,6-naphthyridines demonstrated nanomolar antiviral activity in cell culture. Procurement of this exact building block enables rapid SAR expansion around the 3-amino position for optimizing antiviral potency and resistance profiles [3].

Pharmaceutical Intermediate for Custom Synthesis

Multiple reputable suppliers (e.g., Bide Pharmatech, Aladdin, AKSci) offer CAS 214699-26-0 at ≥95% purity with batch-specific QC data (NMR, HPLC). It is routinely used as a key intermediate in the synthesis of naphthyridone antibacterials, RORγt inverse agonists (e.g., TAK-828F), and LH receptor antagonists. For custom synthesis projects requiring a functionalized 1,6-naphthyridine core with a free 3-amino group for further derivatization, this compound provides a cost-effective and analytically characterized starting material .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (PI3K/Akt/c-Met)
3-Amino hinge-binding scaffold; 6-benzyl hydrophobic pocket fit
Confirm target engagement via biochemical kinase assays; SAR exploration at 3-amino position
CNS-targeted drug discovery research (serotonin/dopamine receptor programs)
Computed LogP 1.6; tetrahydro core for BBB permeability modeling
Validate brain penetration in preclinical models; optimize CNS MPO scores
HIV-1 integrase allosteric inhibitor research (LEDGF/p75 site)
5,6,7,8-Tetrahydro-1,6-naphthyridine core; 6-benzyl-3-amino pattern matching reported SAR
Antiviral activity screening in cell culture; resistance profiling
Pharmaceutical intermediate for custom synthesis
High-purity supply; analytically characterized (NMR, HPLC) from multiple suppliers
Review batch-specific QC data for synthetic workflow fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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